Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride
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Overview
Description
“Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2416236-64-9 . It has a molecular weight of 245.68 . The IUPAC name for this compound is "methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride" .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, such as the one , often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent like POCl3, P2O5, or ZnCl2 . The resulting dihydro isoquinoline is then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through a catalytic hydrogenation process .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H12FNO2.ClH/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis and Antibacterial Activities
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has been implicated in the synthesis and study of various antibacterial agents. For instance, temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, shows broad-spectrum antimicrobial activity. The synthesis of its enantiomers, despite exhibiting similar pharmacological profiles, highlights the compound's role in developing antibacterial solutions (Chu et al., 1991).
Chemical Synthesis and Resolution
The chemical synthesis and resolution processes involving methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride also underline its significance in scientific research. The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline demonstrates the compound's versatility in producing enantiomerically enriched materials, crucial for pharmaceutical applications (Bálint et al., 2000).
Antibacterial and Anticancer Properties
Further research into methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has unveiled its potential in contributing to the development of compounds with antibacterial and anticancer properties. For example, studies on tetracyclic fluoroquinolones derived from the compound have indicated its utility in creating agents that possess both antibacterial and anticancer activities, demonstrating a promising avenue for dual-purpose pharmaceuticals (Al-Trawneh et al., 2010).
Safety and Hazards
The compound has been classified with the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRRYDAPDZTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CNCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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